molecular formula C12H7BrF3NO2S B2841598 4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide CAS No. 1715249-34-5

4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2841598
CAS No.: 1715249-34-5
M. Wt: 366.15
InChI Key: COWSETREBKBFAN-UHFFFAOYSA-N
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Description

4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with enzymes and receptors.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of bromine, fluorine, and sulfonamide groups. Similar compounds include:

  • 4-Bromo-N-(3,5-difluorophenyl)benzamide
  • 4-Bromo-N-(3,5-difluorophenyl)-2-fluorobenzamide

These compounds share some structural similarities but differ in their specific chemical properties and reactivity, making this compound a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(3,5-difluorophenyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2S/c13-7-1-2-12(11(16)3-7)20(18,19)17-10-5-8(14)4-9(15)6-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSETREBKBFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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